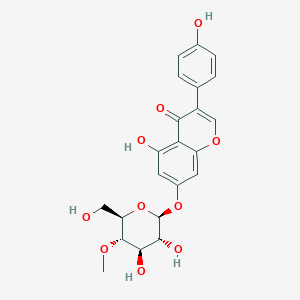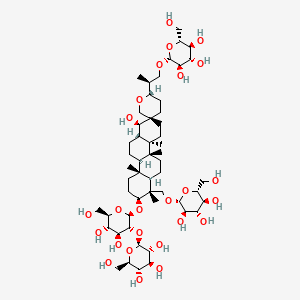
Hosenkoside K
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hosenkoside K est un glycoside de type baccharane isolé des graines de Impatiens balsamina L. Ce composé fait partie d'un groupe de glycosides connus pour leurs diverses activités biologiques, notamment leurs propriétés antitumorales potentielles .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : Hosenkoside K est généralement isolé à partir de sources naturelles plutôt que synthétisé en laboratoire. Le processus d'extraction implique les étapes suivantes :
Collecte et séchage : Les graines de L. sont collectées et séchées.
Extraction : Les graines séchées sont soumises à une extraction par solvant à l'aide de méthanol ou d'éthanol.
Purification : L'extrait est ensuite purifié à l'aide de techniques chromatographiques telles que la chromatographie liquide haute performance (CLHP) pour isoler this compound
Méthodes de production industrielle : Actuellement, il n'existe aucune méthode de production industrielle à grande échelle pour this compound. Le composé est principalement obtenu par le processus d'extraction et de purification à partir de sources naturelles.
Analyse Des Réactions Chimiques
Types de réactions : Hosenkoside K subit diverses réactions chimiques, notamment :
Hydrolyse : Les liaisons glycosidiques dans this compound peuvent être hydrolysées en conditions acides ou enzymatiques pour produire l'aglycone et les fractions sucrées.
Oxydation et réduction :
Réactifs et conditions courants :
Hydrolyse : Conditions acides (par exemple, acide chlorhydrique) ou hydrolyse enzymatique à l'aide de glycosidases.
Oxydation : Agents oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Agents réducteurs comme le borohydrure de sodium.
Principaux produits formés :
Hydrolyse : Aglycone et fractions sucrées.
Oxydation et réduction : Les produits spécifiques dépendent des réactifs et des conditions utilisés.
4. Applications de recherche scientifique
This compound a plusieurs applications de recherche scientifique, notamment :
Chimie : Utilisé comme composé de référence dans l'étude des glycosides et de leurs propriétés chimiques.
Biologie : Investigated for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Médecine : Explored for its potential therapeutic applications, particularly in cancer treatment due to its growth inhibitory activity against human cancer cells
Industrie : Applications industrielles limitées en raison du manque de méthodes de production à grande échelle.
5. Mécanisme d'action
Le mécanisme d'action de this compound implique son interaction avec les voies cellulaires et les cibles moléculaires. Il a été démontré qu'il présentait une activité inhibitrice de la croissance contre les cellules cancéreuses humaines, potentiellement par l'induction de l'apoptose et l'inhibition de la prolifération cellulaire. Les cibles et voies moléculaires spécifiques impliquées sont encore à l'étude .
Applications De Recherche Scientifique
Hosenkoside K has several scientific research applications, including:
Chemistry: Used as a reference compound in the study of glycosides and their chemical properties.
Biology: Investigated for its potential biological activities, including antitumor, anti-inflammatory, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, particularly in cancer treatment due to its growth inhibitory activity against human cancer cells
Industry: Limited industrial applications due to the lack of large-scale production methods.
Mécanisme D'action
The mechanism of action of Hosenkoside K involves its interaction with cellular pathways and molecular targets. It has been shown to exhibit growth inhibitory activity against human cancer cells, potentially through the induction of apoptosis and inhibition of cell proliferation. The specific molecular targets and pathways involved are still under investigation .
Comparaison Avec Des Composés Similaires
Hosenkoside K fait partie d'un groupe de glycosides de type baccharane isolés de Impatiens balsamina L. Les composés similaires comprennent :
- Hosenkoside A
- Hosenkoside B
- Hosenkoside C
- Hosenkoside F
- Hosenkoside G
- Hosenkoside M
Unicité : this compound est unique en raison de sa structure glycosidique spécifique et de son activité antitumorale potentielle. Bien que d'autres hosenkosides présentent également des activités biologiques, la structure et le profil d'activité spécifiques de this compound le distinguent de ses homologues .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(2S)-2-[(1R,2S,2'S,4aR,4bR,6aR,7R,8S,10aR,10bR,12aS)-8-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1-hydroxy-4a,4b,7,10a-tetramethyl-7-[[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]spiro[3,4,5,6,6a,8,9,10,10b,11,12,12a-dodecahydro-1H-chrysene-2,5'-oxane]-2'-yl]propoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C54H92O25/c1-23(20-71-46-41(67)37(63)33(59)26(16-55)74-46)25-8-13-54(22-72-25)15-14-52(4)24(45(54)70)6-7-31-50(2)11-10-32(51(3,30(50)9-12-53(31,52)5)21-73-47-42(68)38(64)34(60)27(17-56)75-47)78-49-44(40(66)36(62)29(19-58)77-49)79-48-43(69)39(65)35(61)28(18-57)76-48/h23-49,55-70H,6-22H2,1-5H3/t23-,24+,25-,26+,27+,28+,29+,30+,31+,32-,33+,34+,35+,36+,37-,38-,39-,40-,41+,42+,43+,44+,45+,46+,47+,48-,49-,50-,51-,52+,53+,54+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWINIHBXRZXFKL-SGBJXWCQSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1C(C(C(C(O1)CO)O)O)O)C2CCC3(CCC4(C(C3O)CCC5C4(CCC6C5(CCC(C6(C)COC7C(C(C(C(O7)CO)O)O)O)OC8C(C(C(C(O8)CO)O)O)OC9C(C(C(C(O9)CO)O)O)O)C)C)C)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)[C@@H]2CC[C@@]3(CC[C@@]4([C@@H]([C@H]3O)CC[C@H]5[C@]4(CC[C@@H]6[C@@]5(CC[C@@H]([C@@]6(C)CO[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)C)C)C)CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C54H92O25 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1141.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q1: What is the current understanding of Hosenkoside K's pharmacokinetic profile?
A1: While research on this compound is ongoing, a recent study successfully developed and validated a liquid chromatography tandem mass spectrometry (LC-MS/MS) method for the simultaneous determination of Hosenkoside A and this compound in rat plasma. [] This method, deemed sensitive and rapid, utilized mogroside V as an internal standard and achieved a lower limit of quantification of 5 ng/mL for both analytes. [] The researchers successfully applied this validated method to a pharmacokinetic study in rats orally administered total saponins of Semen Impatientis, demonstrating its potential for further investigation of this compound's absorption, distribution, metabolism, and excretion. []
Q2: Can you elaborate on the extraction methods employed for obtaining this compound from its natural source?
A2: Researchers have focused on optimizing the extraction of total Hosenkosides, including this compound, from the seeds of Impatiens balsamina L. using macroporous adsorption resin. [] This method explores the impact of factors like solution density, pH, and flow rate on the resin's adsorption properties. [] Results indicate that maximizing the extraction of total Hosenkosides involves specific conditions: combining and filtering solutions, concentrating them under vacuum, adjusting the pH to 6.0, and passing the solution through AB-8 macroporous resin at a controlled flow rate before eluting with 80% ethanol. []
Q3: Are there any studies investigating the potential anti-cancer activity of this compound?
A3: Although specific studies on this compound's anti-cancer properties are limited, research indicates that Impatiens balsamina L. seeds contain two new baccharane glycosides, potentially including this compound, exhibiting in vitro growth inhibitory activity against human cancer A375 cells. [, ] Further research is necessary to isolate and confirm the specific contributions and mechanisms of action of this compound in this context.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4-Aminobicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B591286.png)

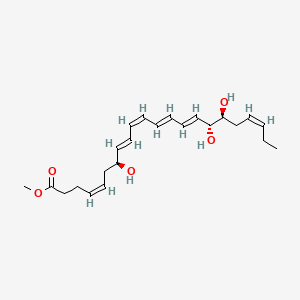
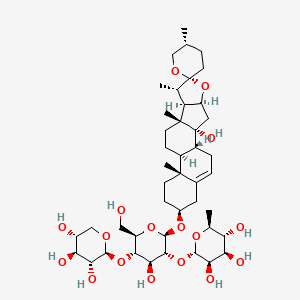
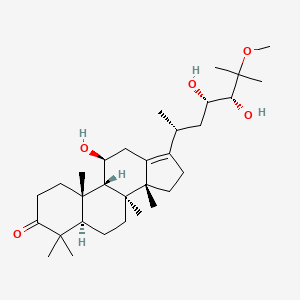
![Isoxazolo[4',5':3,4]benzo[1,2-c][1,2,5]oxadiazole](/img/structure/B591296.png)
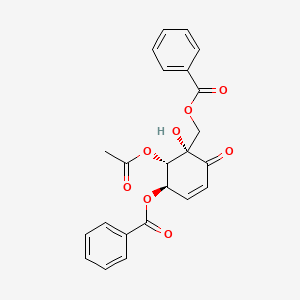

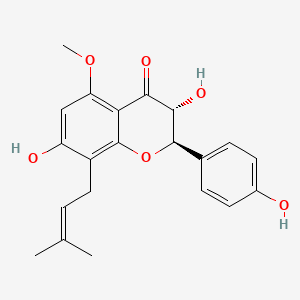
![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)
![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)
